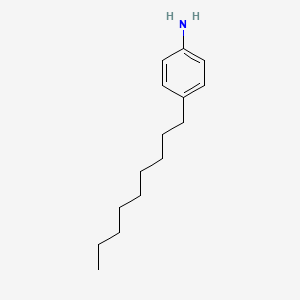

4-Nonylaniline

Descripción general

Descripción

4-Nonylaniline is an organic compound that belongs to the class of anilines. It has a molecular formula of C15H25N and an average mass of 219.366 Da .

Synthesis Analysis

Anilines, including 4-Nonylaniline, are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis

The molecular structure of 4-Nonylaniline consists of a benzene ring with a nitrogen atom attached and a nonyl group (nine carbon aliphatic chain) attached to the benzene ring . It has one hydrogen bond acceptor, two hydrogen bond donors, and eight freely rotating bonds .Physical And Chemical Properties Analysis

4-Nonylaniline has a density of 0.9±0.1 g/cm3, a boiling point of 333.2±11.0 °C at 760 mmHg, and a flash point of 143.2±8.3 °C . It has a molar refractivity of 72.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 240.1±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Liquid Crystalline Properties

A study by Jung‐Il Jin et al. (1990) explored the synthesis of compounds consisting of 4'-oxybenzylidene-4-n-butylaniline, a mesogen, and a p-substituted phenoxyterephthaloyl structure, interconnected through a central hexamethylene spacer. These compounds were studied for their thermal behavior and liquid crystallinity, revealing enantiotropic formations of smectic-A(SA) and nematic (N) phases in compounds with phenyl substituents, showcasing their potential in the development of new liquid crystalline materials Jung‐Il Jin et al., 1990.

Ferroelectric Liquid Crystalline Compound

M. L. N. Madhu Mohan and V. Pisipati (1999) characterized a new ferroelectric liquid crystalline compound, which demonstrated promising properties such as wide thermal range and significant values of spontaneous polarization and tilt angle. This compound, known for its potential application in display technologies, underscores the utility of 4-Nonylaniline derivatives in enhancing the performance of ferroelectric liquid crystals M. L. N. Madhu Mohan & V. Pisipati, 1999.

Environmental Impact Studies

Research on the toxicity of 3,4-dichloroaniline, which is related but different from 4-Nonylaniline, has provided insights into the environmental impact of certain aniline derivatives. These studies are crucial for understanding the ecological risks associated with the release of aniline compounds into the environment, helping in the formulation of regulations to protect aquatic life and ensure the safety of water resources D. J. Call et al., 1987.

Bioactivity and Drug Development

Yu Yong-ping (2007) investigated the synthesis of 4-arylamino substituted 6,7-dimethoxylquinazoline and its derivatives, demonstrating their potential in inhibiting EGFR-TK. This suggests a pathway for developing new drugs against non-small cell lung cancer, highlighting the importance of 4-Nonylaniline derivatives in medicinal chemistry Yu Yong-ping, 2007.

Metal Extraction

L. V. Gavali et al. (2021) explored the use of 4-Methyl-N-n-octylaniline as an extractant for the liquid-liquid extraction of toxic metals like lead(II), offering a method to reduce health hazards associated with lead exposure. This research opens new avenues for the application of 4-Nonylaniline derivatives in environmental remediation and metal recovery processes L. V. Gavali et al., 2021.

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Nonylaniline is a complex organic compound with the molecular formula C15H25N

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . The ADME properties of 4-Nonylaniline are not well-documented, which makes it challenging to outline its impact on bioavailability. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Propiedades

IUPAC Name |

4-nonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDECURPHVMNAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190971 | |

| Record name | p-Nonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37529-29-6 | |

| Record name | p-Nonylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

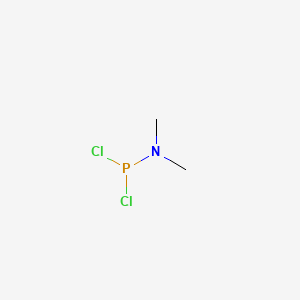

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

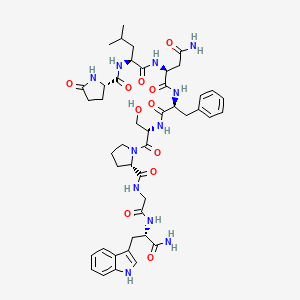

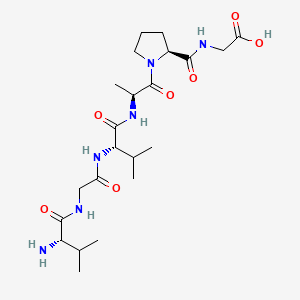

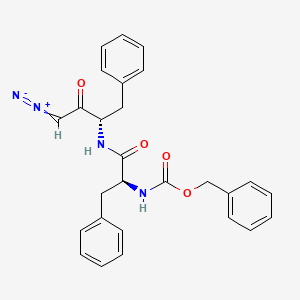

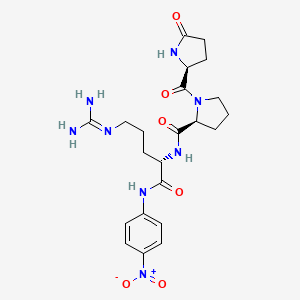

Feasible Synthetic Routes

Q & A

Q1: What makes 4-(p-butyloxy-2-chloro-tyrosinate)-2-hydroxy-benzylidene-4'-nonylaniline (BCTHBN) a potential candidate for applications in liquid crystal technology?

A1: BCTHBN exhibits several desirable properties for liquid crystal applications:

- Wide Temperature Range: The research indicates that BCTHBN displays a smectic C (SmC) phase over a broad temperature range []. This is important for devices that need to operate reliably across varying temperatures.

- Spontaneous Polarization: BCTHBN shows spontaneous polarization within its SmC* phase []. This property is crucial for ferroelectric liquid crystals, enabling them to switch rapidly between different optical states upon application of an electric field, leading to fast response times in displays.

- Measurable Tilt Angle: The study successfully measured the tilt angle of BCTHBN []. This angle, characteristic of the SmC* phase, influences the optical properties of the liquid crystal and is essential for its use in displays.

Q2: What techniques were used to characterize the properties of BCTHBN in this study?

A2: The researchers utilized a combination of techniques to investigate BCTHBN:

- Thermal Microscopy and DSC: These methods were employed to determine the phase sequence of BCTHBN and identify the transition temperatures between different liquid crystal phases [].

- Dielectric Measurements: By studying the variation of capacitance with temperature, the researchers could analyze the dielectric properties of BCTHBN, including its behavior in the soft and Goldstone modes []. This information is crucial for understanding how the material responds to electric fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)